molecular formula C13H14N2O3 B8598557 8-Isopropoxy-[1,6]naphthyridine-7-carboxylic acid methyl ester

8-Isopropoxy-[1,6]naphthyridine-7-carboxylic acid methyl ester

Cat. No. B8598557
M. Wt: 246.26 g/mol
InChI Key: OMWBKKQQUZGFIK-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

2-Bromopropane (0.9 mL) was added to a stirred mixture of 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid methyl ester (prepared according to Anthony and coworkers, Patent WO 02/30931 A2) (1.00 g, 4.90 mmol), K2CO3 (2.79 g) and DMSO (15 mL). After 40 h at 50° C., sat'd NH4Cl (20 mL) was added and the mixture extracted with dichloromethane (10 mL×3). The extracts were combined and concentrated. Diethyl ether (40 mL) was added to the residue and the resulting mixture washed successively with H2O (5 mL×2) and brine (10 mL), and dried. Solvent removal gave 8-isopropoxy-[1,6]naphthyridine-7-carboxylic acid methyl ester (1.06 g, 88%).—1H NMR (CDCl3): δ 9.16 (dd, J=1.9 and 4.3, 1H), 9.03 (s, 1H), 8.34 (dd, J=1.9 and 8.5, 1 H), 7.63 (dd, J=4.3 and 8.5, 1H), 5.33 (sep, J=6.2, 1H), 4.04 (s, 3H), 1.42 (d, J=6.2, 6H).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].[CH3:5][O:6][C:7]([C:9]1[C:18]([OH:19])=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][N:10]=1)=[O:8].C([O-])([O-])=O.[K+].[K+].[NH4+].[Cl-]>CS(C)=O>[CH3:5][O:6][C:7]([C:9]1[C:18]([O:19][CH:2]([CH3:4])[CH3:3])=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][N:10]=1)=[O:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=NC=C2C=CC=NC2=C1O
Name
Quantity
2.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (10 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Diethyl ether (40 mL) was added to the residue
WASH
Type
WASH
Details
the resulting mixture washed successively with H2O (5 mL×2) and brine (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC(=O)C1=NC=C2C=CC=NC2=C1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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